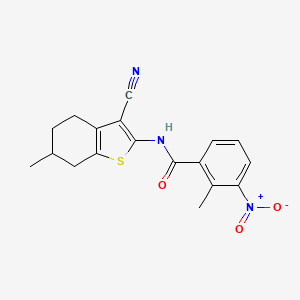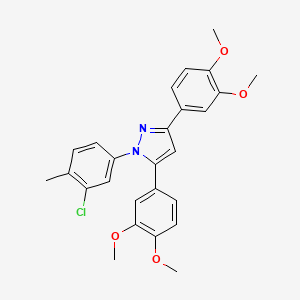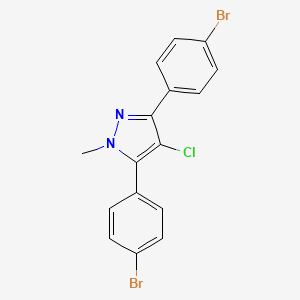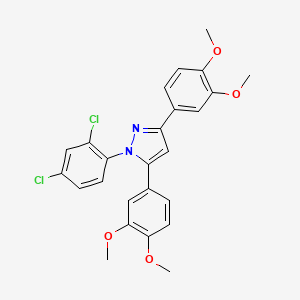![molecular formula C14H10ClF3N4O B10937810 2-(3-chlorobenzyl)-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole](/img/structure/B10937810.png)
2-(3-chlorobenzyl)-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorobenzyl)-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorobenzyl)-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the pyrazole moiety: The pyrazole ring can be synthesized via the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Attachment of the chlorobenzyl group: This step often involves nucleophilic substitution reactions where the chlorobenzyl group is introduced to the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the benzyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its stable structure makes it suitable for incorporation into polymers and other advanced materials.
Biology
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways.
Medicine
Drug Development: The compound’s unique structure allows for the design of novel pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Diagnostic Agents: It can be used in the development of diagnostic agents due to its ability to bind to specific biological targets.
Industry
Agriculture: The compound can be used in the formulation of pesticides and herbicides due to its biological activity.
Electronics: Its stability and electronic properties make it suitable for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzyl)-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with metabolic enzymes. The compound’s ability to act as an enzyme inhibitor is likely due to its binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorobenzyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the pyrazole moiety.
5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Contains the pyrazole ring but not the oxadiazole ring.
3-chlorobenzyl-1,3,4-oxadiazole: Similar but lacks the trifluoromethyl group and pyrazole ring.
Uniqueness
The uniqueness of 2-(3-chlorobenzyl)-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole lies in its combination of the oxadiazole and pyrazole rings, along with the presence of the trifluoromethyl group. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H10ClF3N4O |
|---|---|
Molecular Weight |
342.70 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H10ClF3N4O/c1-22-11(14(16,17)18)7-10(21-22)13-20-19-12(23-13)6-8-3-2-4-9(15)5-8/h2-5,7H,6H2,1H3 |
InChI Key |
SEKUJKAQQXDWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NN=C(O2)CC3=CC(=CC=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-fluorophenyl)-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937735.png)
![6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937742.png)
![2-[5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10937745.png)
![3-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10937748.png)
![3,6-dicyclopropyl-N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937753.png)
![methyl 2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10937759.png)

![2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10937765.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10937779.png)


![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10937798.png)


